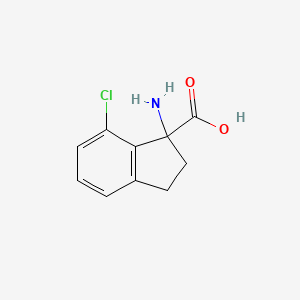

1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound that belongs to the class of indene derivatives

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

1-amino-7-chloro-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C10H10ClNO2/c11-7-3-1-2-6-4-5-10(12,8(6)7)9(13)14/h1-3H,4-5,12H2,(H,13,14) |

InChI Key |

ZBDDQZUNDJTGEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C=CC=C2Cl)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves several steps. One common method is the introduction of an amino group and a chloro group into the indene structure. This can be achieved through a series of organic reactions, including cyclization and substitution reactions. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has been studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. In medicine, it may serve as a lead compound for the development of new therapeutic agents. In industry, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. Further research is needed to fully elucidate the mechanism of action of this compound .

Comparison with Similar Compounds

1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as 1-chloro-2,3-dihydro-1H-indene and 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid. These compounds share a similar indene structure but differ in the functional groups attached to the indene ring. The presence of different functional groups can significantly influence the chemical and biological properties of these compounds, highlighting the uniqueness of 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid .

Biological Activity

1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound notable for its unique structure, which includes an amino group, a chloro substituent, and a carboxylic acid functional group. This compound is classified as an indene derivative with significant potential for various biological activities. Its molecular formula is and it has a molecular weight of approximately 211.64 g/mol .

The biological activity of 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is believed to involve interactions with specific biological targets, potentially including receptors and enzymes. The presence of both amino and carboxylic acid functionalities may enhance its ability to modulate biological pathways . Research indicates that the compound could exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.

Biological Activities

Recent studies have highlighted several key biological activities associated with 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may have efficacy against various microbial strains. Specific studies are ongoing to evaluate its effectiveness in inhibiting bacterial growth.

- Anticancer Potential : There is emerging evidence that this compound may possess anticancer properties, warranting further research into its mechanisms and therapeutic applications .

Research Findings and Case Studies

Several studies have explored the biological implications of 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid:

- In Vitro Studies : Laboratory experiments have demonstrated its potential to inhibit cell proliferation in specific cancer cell lines. The compound's structure allows it to interact with cellular signaling pathways that are crucial for cancer progression.

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Studies are investigating its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Comparative Analysis : A comparative analysis with similar compounds has been conducted to assess the unique biological properties imparted by the chloro and amino groups in its structure .

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Amino group, chloro substituent, carboxylic acid | Unique combination of functionalities |

| 1-Chloro-2,3-dihydro-1H-indene | Chloro substituent | Lacks amino and carboxylic acid groups |

| 7-Chloroindole | Indole structure with a chloro group | Different aromatic system compared to indene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.